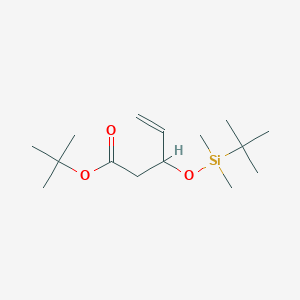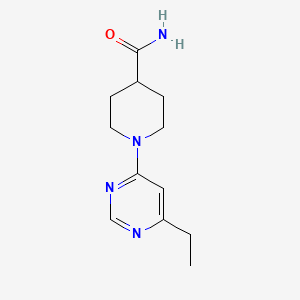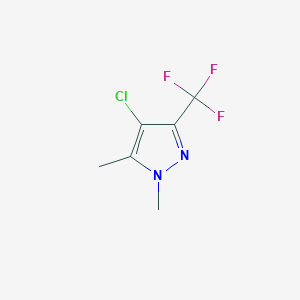
Boc-DL-Gly(tBu)-DL-Gly(tBu)-OBn
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-DL-Gly(tBu)-DL-Gly(tBu)-OBn: is a synthetic peptide derivative. It is composed of two glycine residues, each protected by tert-butyl (tBu) groups, and a benzyl (OBn) ester at the C-terminus. The Boc group (tert-butoxycarbonyl) is a common protecting group for the amino terminus in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with glycine derivatives protected by Boc and tBu groups.
Coupling Reactions: The glycine residues are coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Protection and Deprotection: The Boc and tBu groups are introduced and removed under specific conditions. Boc groups are typically removed using trifluoroacetic acid (TFA), while tBu groups can be removed using strong acids like hydrochloric acid (HCl).
Industrial Production Methods: Industrial production may involve automated peptide synthesizers that can handle large-scale synthesis with high precision and efficiency. The process includes solid-phase peptide synthesis (SPPS) techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl ester group.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex peptides and proteins.
Biology:
- Studied for its role in peptide-based drug design and delivery systems.
Medicine:
- Potential applications in developing peptide-based therapeutics.
Industry:
- Utilized in the production of peptide-based materials and coatings.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The Boc and tBu groups protect the peptide during synthesis, ensuring that the active sites remain intact until the final deprotection step.
Comparison with Similar Compounds
Boc-Gly-Gly-OBn: Similar structure but lacks the tBu groups.
Boc-Ala-Gly-OBn: Contains alanine instead of glycine.
Uniqueness:
- The presence of tBu groups provides additional steric protection, making it more stable under certain conditions.
Properties
Molecular Formula |
C24H38N2O5 |
|---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
benzyl 2-[[3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-3,3-dimethylbutanoate |
InChI |
InChI=1S/C24H38N2O5/c1-22(2,3)17(26-21(29)31-24(7,8)9)19(27)25-18(23(4,5)6)20(28)30-15-16-13-11-10-12-14-16/h10-14,17-18H,15H2,1-9H3,(H,25,27)(H,26,29) |
InChI Key |
PDKZDAGIYMWYLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(C(=O)OCC1=CC=CC=C1)C(C)(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]acetamide](/img/structure/B12224818.png)
![1-(cyclopentylmethyl)-N-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12224824.png)
![2-{4-[6-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B12224831.png)
![5-(4-Chlorophenyl)-4-{4-[(2-methylnaphthyl)methyl]piperazinyl}thiopheno[2,3-d] pyrimidine](/img/structure/B12224838.png)
![2-(Piperidine-1-carbonyl)-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine](/img/structure/B12224847.png)
![3-Tert-butyl-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyridazine](/img/structure/B12224856.png)
![6,8-Dioxabicyclo[3.2.1]octan-4-one, 2-(1,3-dihydro-1,3-dioxoisoindol-2-yl)-](/img/structure/B12224864.png)
![5-cyclopropyl-N-[(3-methoxyphenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride](/img/structure/B12224865.png)


![4-Methoxy-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B12224874.png)
![N,2,6-trimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B12224877.png)
![N-[(3,5-difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12224883.png)

